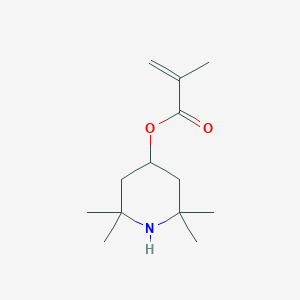

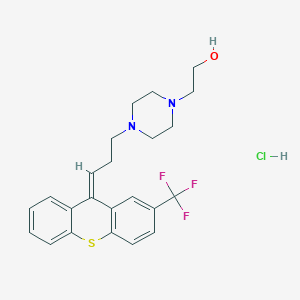

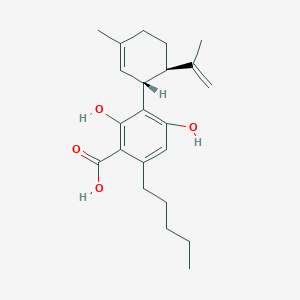

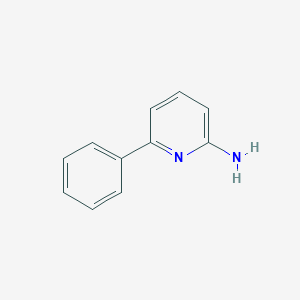

![molecular formula C17H18ClNO3 B030131 (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol CAS No. 133545-64-9](/img/structure/B30131.png)

(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves intricate processes designed to introduce specific functional groups and structural frameworks, such as chlorophenyl groups and methanol functionalities. For instance, synthesis approaches may include condensation reactions, the use of Grignard reagents, or the employment of specific catalysts to achieve the desired molecular architecture. These methods underscore the complexity and precision required in chemical synthesis to obtain compounds with specific characteristics (Dong & Huo, 2009).

Molecular Structure Analysis

X-ray diffraction crystallography plays a crucial role in determining the molecular structure of synthesized compounds, providing detailed insights into the arrangement of atoms and the overall geometry. The analysis of crystal structures aids in understanding the molecular conformation and packing, which are critical for predicting the reactivity and properties of the compound. The stabilizing interactions, such as hydrogen bonding, are essential for the stability and solid-state packing of these molecules (Dong & Huo, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography. It crystallizes in the monoclinic space group P21/c and demonstrates molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).

Crystallography and Molecular Structure : The crystal structure of tetra(4-methylpyridine)copper(II) diperchlorate was detailed, exhibiting a Cu(II) cation coordinated by four nitrogen atoms of 4-methylpyridine ligands in a square-planar fashion. This compound's molecular structure was explored, noting the Cu—N bond lengths and the weak interactions common in copper(II) complex systems due to the Jahn-Teller effect (Zhang, Chen, & Kuang, 2006).

Catalysis and Chemical Reactions

Catalytic Applications : The application of different morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol was investigated. It was found that Mn2O3 nanowires possess larger external surface areas and more abundant acid and base sites, which influence the methylation of phenol and the proposed mechanism of the 4-chlorophenol dechlorination effect, akin to the Meerwein–Ponndorf–Verley-type reaction (Gui et al., 2021).

Catalytic Activity in Carbonylation Reactions : Carbonylrhodium complexes of pyridine ligands showed catalytic activity towards the carbonylation of methanol. The study examined various electrophiles and found that the rate constants of these reactions and the catalytic activity differed based on the pyridine ligands used, indicating the influence of ligand structure on catalysis (Kumari et al., 2002).

Material Synthesis and Characterization

Synthesis of Novel Compounds : The synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones was reported. These compounds are relevant for the preparation of agrochemicals or medicinal compounds, demonstrating the compound's utility in diverse fields (Ghelfi et al., 2003).

Electro-Optic Materials : The synthesis and characterization of heterocycle-based donor-acceptor chromophores for electro-optic applications were explored. The study involved synthesizing and analyzing compounds for use in nonlinear optical/electro-optic multilayers, highlighting the compound's relevance in advanced material science (Facchetti et al., 2003).

properties

IUPAC Name |

(4-chlorophenyl)-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-10-16-14(9-21-17(2,3)22-16)13(8-19-10)15(20)11-4-6-12(18)7-5-11/h4-8,15,20H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZOJRDBMRXDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OC(OC2)(C)C)C(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468121 | |

| Record name | (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol | |

CAS RN |

133545-64-9 | |

| Record name | α-(4-Chlorophenyl)-2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133545-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.